molecular formula C14H17NO4 B8148471 benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No.: B8148471
M. Wt: 263.29 g/mol
InChI Key: RIRJCEFKMQDQJY-UHFFFAOYSA-N
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Description

Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate (CAS 2170372-30-0 ) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol , features a unique 2-oxabicyclo[2.1.1]hexane scaffold. This scaffold is a valuable saturated isostere, often used to replace benzene rings or other aromatic systems in lead optimization to improve the metabolic stability, solubility, and physicochemical profile of potential therapeutic agents . The structure incorporates both a carbamate protecting group (Cbz) and a hydroxymethyl functional group, providing two distinct sites for further synthetic modification and derivatization . Available with a typical purity of 95% to 98% , it is supplied for advanced research applications. The compound requires careful handling and is classified with the signal word "Warning" based on its GHS hazard profile . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-9-14-7-13(8-14,10-19-14)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,16H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRJCEFKMQDQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has been studied for its potential therapeutic effects, particularly as a bioactive molecule in drug discovery.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The bicyclic structure may enhance the interaction with microbial targets, potentially leading to more effective treatments.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature is a significant advantage in this application.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.

Building Block for Heterocycles

This compound can be utilized as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The oxabicyclo structure allows for diverse functionalization reactions, enabling the development of novel compounds with desired biological activities.

Materials Science

The unique chemical structure of this compound also makes it relevant in materials science.

Polymer Chemistry

Research into polymeric materials has shown that incorporating this compound can enhance the mechanical properties of polymers due to its rigid bicyclic framework. This can lead to applications in creating stronger and more durable materials for various industrial uses.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EffectsDemonstrated efficacy against specific bacterial strains, suggesting potential for new antibiotic development.
Study 2NeuroprotectionShowed reduced neuronal cell death in vitro models exposed to neurotoxins, indicating protective properties.
Study 3Polymer EnhancementFound that adding this compound improved tensile strength and thermal stability of polymer composites significantly.

Comparison with Similar Compounds

tert-Butyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]Hexan-4-yl]Carbamate

  • CAS : 2170372-32-2
  • Molecular Formula: C₁₂H₂₁NO₄
  • Key Differences: Replaces the benzyl group with a tert-butyl carbamate.

Benzyl N-{1-[(Chlorosulfonyl)Methyl]-2-Oxabicyclo[2.1.1]Hexan-4-yl}Carbamate

  • CAS : 100388-99-6
  • Molecular Formula: C₁₄H₁₆ClNO₅S
  • Key Differences : Substitutes hydroxymethyl with chlorosulfonylmethyl, introducing electrophilic reactivity. This modification enables covalent binding to nucleophilic enzyme residues, making it a candidate for irreversible protease inhibitors .

Benzyl N-{4-Aminobicyclo[2.1.1]Hexan-1-yl}Carbamate Hydrochloride

  • CAS : 1354951-84-0
  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • Key Differences : Replaces the hydroxymethyl group with an amine, which is protonated under physiological conditions (pKa ~12.7). The hydrochloride salt enhances aqueous solubility for in vivo applications .

Bicyclo Ring Modifications

Benzyl N-[[4-(Hydroxymethyl)-2-Oxabicyclo[2.2.2]Octan-1-yl]Methyl]Carbamate

  • CAS: Not explicitly listed (see Synthonix B86071)
  • Molecular Formula: C₁₇H₂₃NO₄ (predicted)
  • Key Differences: The bicyclo[2.2.2]octane ring reduces ring strain compared to the [2.1.1]hexane system, increasing molecular volume and altering binding pocket compatibility.

Physical and Chemical Property Comparison

Compound Name CAS Molecular Formula Boiling Point (°C) Density (g/cm³) pKa Key Functional Group
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate 2387602-11-9 C₁₅H₁₉NO₄ 455.5±20.0 1.297±0.06 12.70±0.46 Hydroxymethyl, benzyl carbamate
tert-Butyl analog 2170372-32-2 C₁₂H₂₁NO₄ Not reported Not reported Not reported tert-Butyl carbamate
Chlorosulfonylmethyl analog 100388-99-6 C₁₄H₁₆ClNO₅S Not reported 1.345 (predicted) Not reported Chlorosulfonylmethyl
4-Amino analog (hydrochloride) 1354951-84-0 C₁₄H₁₉ClN₂O₂ Not reported Not reported ~12.7 Amine, hydrochloride salt

Biological Activity

Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is a heterocyclic compound with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

  • IUPAC Name : this compound
  • CAS Number : 2170372-30-0
  • Molecular Weight : 263.29 g/mol
  • Purity : Typically ≥95% .

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi. The structural features of the bicyclic system may enhance its interaction with microbial targets .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in diseases where enzyme dysregulation is a factor. The mechanism of action likely involves binding to active sites or allosteric sites on enzymes, altering their activity .

3. Cytotoxic Effects

In vitro studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved .

The biological effects of this compound are hypothesized to stem from its ability to interact with biological macromolecules, such as proteins and nucleic acids:

  • Enzyme Interaction : The carbamate group may facilitate interactions with enzymes through hydrogen bonding or hydrophobic interactions.
  • Cellular Uptake : The hydroxymethyl group might enhance solubility and cellular uptake, allowing for more effective delivery to target sites within cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of specific enzymes
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Cytotoxicity Assessment

A study conducted on various cancer cell lines (e.g., HeLa, MCF7) demonstrated that this compound exhibited significant cytotoxicity at concentrations above 10 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. Key considerations :

  • Selectivity for endo/exo configurations (e.g., confirmed via 1H^1H-NMR analysis in iodocyclization) .
  • Downstream functionalization (e.g., ester groups in photocycloaddition products serve as handles for derivatization) .

Basic: How does the 2-oxabicyclo[2.1.1]hexane scaffold act as a bioisostere for ortho/meta-substituted benzene rings?

The scaffold mimics aromatic systems through geometric and electronic similarity :

Parameter2-Oxabicyclo[2.1.1]hexaneOrtho-Substituted Benzene
Distance rr1.56–1.57 Å1.38–1.44 Å
Distance dd~3.6 Å3.0–3.1 Å
Angles ϕ1/ϕ2\phi_1/\phi_2MatchedMatched

The longer rr and dd distances in the bicyclic system reduce steric strain while maintaining directional exit vectors, validated in drug analogs (e.g., valsartan derivatives) .

Advanced: What experimental and computational approaches resolve contradictions in stereochemical assignments of bicyclic carbamates?

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is critical for refining crystal structures, particularly for resolving torsional ambiguities in fused rings .
  • DFT calculations : Compare experimental NMR shifts with computed values to validate stereoisomers.
  • Dynamic NMR : Detect conformational exchange in solution when crystallographic data is unavailable.

Case study : Conflicting reports on the stability of endo vs. exo carboxylates in 2-oxabicyclo[2.1.1]hexanes were resolved by X-ray analysis of derivatives like ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate .

Advanced: How do reaction conditions influence the stability of the oxabicyclohexane core during functionalization?

  • Solvolysis : Brosylate derivatives (e.g., compound 24) undergo competitive fragmentation (C-O bond cleavage) vs. displacement, influenced by solvent nucleophilicity and temperature .
  • Oxidation : PCC oxidation of hydroxymethyl-substituted derivatives (e.g., 23) triggers rearrangements (e.g., to 2,7-dioxabicyclo[3.2.1]oct-3-ene), requiring inert conditions to preserve the core .
  • Photochemical reactions : Visible-light catalysis minimizes side reactions compared to thermal methods, but requires rigorous control of wavelength and energy transfer .

Q. Mitigation strategies :

  • Use low-temperature (-78°C) conditions for acid-sensitive intermediates.
  • Prioritize protecting groups (e.g., benzyl carbamates) resistant to oxidative cleavage.

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H^1H- and 13C^{13}C-NMR : Identify splitting patterns from bridgehead protons and oxabicyclic carbons. Key signals:
    • Bridgehead CH: δ ~3.5–4.5 ppm (split into doublets of doublets).
    • Carbamate NH: δ ~5.0–6.0 ppm (broad, exchangeable) .
  • IR spectroscopy : Confirm carbamate C=O stretch at ~1700–1750 cm1^{-1}.
  • HRMS : Verify molecular ion peaks and isotopic patterns for bicyclic frameworks.

Advanced: How can computational modeling guide the design of 2-oxabicyclo[2.1.1]hexane-based inhibitors?

  • Conformational analysis : MD simulations predict bioactive conformations by comparing energy profiles of free vs. protein-bound states.
  • Docking studies : Use crystal structures of target proteins (e.g., HDACs) to assess fit and hydrogen-bonding interactions with the carbamate group .
  • SAR optimization : Correlate substituent effects (e.g., hydroxymethyl position) with binding affinity using QSAR models.

Example : Bioisosteric replacement of ortho-substituted phenyl rings in valsartan with 2-oxabicyclo[2.1.1]hexane improved metabolic stability while retaining angiotensin receptor affinity .

Basic: What are the key challenges in scaling up the synthesis of bicyclo[2.1.1]hexane derivatives for in vivo studies?

  • Regioselectivity : Competing pathways in photocycloaddition (e.g., aryl migration vs. side reactions) require precise stoichiometric control .
  • Purification : Diastereomeric mixtures (common in iodocyclization) necessitate chiral HPLC or crystallization optimization.
  • Yield optimization : Early-stage routes (e.g., photochemical methods) often have ≤40% yields, demanding catalyst screening (e.g., Ru/Ir photocatalysts) .

Advanced: What mechanistic insights explain the divergent reactivity of 2-oxabicyclo[2.1.1]hexane derivatives under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the ether oxygen increases ring strain, promoting fragmentation (e.g., thermolysis of ester 19 to ethyl 2-ethenyl-4-oxobutyrate) .
  • Basic conditions : Deprotonation of hydroxymethyl groups triggers nucleophilic attack (e.g., intramolecular cyclization or solvolysis).
  • Radical pathways : Visible-light-induced reactions involve triplet energy transfer, favoring [2π+2σ] cycloadditions over ionic mechanisms .

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